molecular formula C18H20N2O2S B5597879 1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea

1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea

Cat. No.: B5597879
M. Wt: 328.4 g/mol
InChI Key: WULKXQPBXSPGCZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea is a complex organic compound characterized by the presence of a benzodioxole ring and a diethylphenyl group connected via a thiourea linkage

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with 2,6-diethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylthiourea: Lacks the diethyl groups, resulting in different chemical and biological properties.

    1-(1,3-Benzodioxol-5-yl)-3-(2,6-dimethylphenyl)thiourea: Contains methyl groups instead of ethyl groups, affecting its reactivity and interactions.

    1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)thiourea: Features a methoxy group, leading to distinct electronic and steric effects.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea is unique due to the presence of diethyl groups, which can enhance its lipophilicity and influence its interactions with biological targets

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,6-diethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-6-5-7-13(4-2)17(12)20-18(23)19-14-8-9-15-16(10-14)22-11-21-15/h5-10H,3-4,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULKXQPBXSPGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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